2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one (CAS 1171768-45-8, MFCD11986605) is a heterocyclic small molecule (C11H15N5O, MW 233.27 g/mol) comprising a 5-amino-3-methylpyrazole moiety linked at the 2-position of a 6-propylpyrimidin-4(3H)-one core. This compound belongs to the pyrazolyl-pyrimidinone class, a scaffold recognized in medicinal chemistry for yielding inhibitors of adenylyl cyclase type 1 (AC1) and HIV-1 integrase.

Molecular Formula C11H15N5O
Molecular Weight 233.27 g/mol
CAS No. 1171768-45-8
Cat. No. B1487043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one
CAS1171768-45-8
Molecular FormulaC11H15N5O
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)N
InChIInChI=1S/C11H15N5O/c1-3-4-8-6-10(17)14-11(13-8)16-9(12)5-7(2)15-16/h5-6H,3-4,12H2,1-2H3,(H,13,14,17)
InChIKeyVAKSWEIXCMUADN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one (CAS 1171768-45-8): Structural Identity, Class, and Procurement Context


2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one (CAS 1171768-45-8, MFCD11986605) is a heterocyclic small molecule (C11H15N5O, MW 233.27 g/mol) comprising a 5-amino-3-methylpyrazole moiety linked at the 2-position of a 6-propylpyrimidin-4(3H)-one core . This compound belongs to the pyrazolyl-pyrimidinone class, a scaffold recognized in medicinal chemistry for yielding inhibitors of adenylyl cyclase type 1 (AC1) and HIV-1 integrase [1][2]. The 6-propyl substituent on the pyrimidinone ring distinguishes it from the more common 6-methyl and 6-ethyl congeners, potentially altering lipophilicity, metabolic stability, and target-binding interactions in a manner relevant to lead optimization and SAR campaigns.

Why 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one Cannot Be Replaced by Generic Pyrazolyl-Pyrimidinone Analogs


Generic substitution among pyrazolyl-pyrimidinones is not scientifically defensible due to the steep structure-activity relationships (SAR) governing this scaffold. Published SAR campaigns on pyrazolyl-pyrimidinone AC1 inhibitors demonstrate that even minor alkyl chain variations at the pyrimidinone 6-position directly modulate both enzymatic potency (IC50 shifts exceeding 10-fold) and aqueous solubility [1]. The 6-propyl substituent in CAS 1171768-45-8 provides a distinct steric and lipophilic profile compared to the 6-methyl (CAS 79871-76-4) or 6-ethyl (CAS not assigned to a single entity in public data) analogs, which is expected to translate into differentiated target engagement, ADME properties, and off-target selectivity. Procurement of a non-exact analog introduces an uncontrolled variable that can invalidate SAR hypotheses or produce non-reproducible biological results.

Quantitative Differentiation Evidence for 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one (CAS 1171768-45-8) vs. Closest Analogs


Structural Differentiation: 6-Propyl Substituent Confers Distinct Physicochemical and Steric Properties vs. 6-Methyl and 6-Ethyl Congeners

CAS 1171768-45-8 bears a 6-propyl group on the pyrimidinone ring, whereas the two most common catalog analogs possess 6-methyl (CAS 79871-76-4) and 6-ethyl (e.g., CAS 79871-77-5) substituents . The propyl chain introduces one additional methylene unit compared to the ethyl analog and two additional methylene units compared to the methyl analog, leading to a calculated increase in lipophilicity (estimated ΔLogP of approximately +0.5 per methylene based on the Hansch approach) and a larger steric volume. Within the pyrazolyl-pyrimidinone AC1 inhibitor series, published SAR data demonstrate that alkyl chain elongation at the 6-position of the pyrimidinone ring can shift AC1 IC50 values by >10-fold and alter aqueous solubility by >5-fold [1]. This structural attribute is not interchangeable across analogs for any application requiring defined lipophilicity, membrane permeability, or target-binding geometry.

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Scaffold Relevance: Pyrazolyl-Pyrimidinone Core Is a Validated Pharmacophore for Adenylyl Cyclase 1 (AC1) Inhibition

The pyrazolyl-pyrimidinone scaffold, to which CAS 1171768-45-8 belongs, has been experimentally validated as a privileged chemotype for selective inhibition of Ca2+/calmodulin-stimulated adenylyl cyclase type 1 (AC1), a target implicated in inflammatory and chronic pain [1][2]. In a cellular screening campaign, a pyrazolyl-pyrimidinone hit exhibited low micromolar potency against AC1 with selectivity over AC8, establishing this scaffold as a viable starting point for pain therapeutics [1]. While CAS 1171768-45-8 itself has not been individually profiled in published AC1 assays, its core structure is identical to the validated pharmacophore, and its 6-propyl substituent represents a purposeful alkyl-chain variation of the type explored in the published optimization campaign. This contrasts with non-pyrazolyl-pyrimidinone AC1 inhibitors (e.g., NB001 analogs) which operate via a distinct chemotype and cannot serve as structural comparators.

Pain Research Adenylyl Cyclase CNS Drug Discovery

Computed Physicochemical Differentiation: Boiling Point and Molecular Descriptors vs. 6-Methyl Analog

The predicted boiling point of CAS 1171768-45-8 is 483.4±37.0 °C, compared to 481.7±37.0 °C for the 6-methyl analog (CAS 79871-76-4) . While the difference is modest, the propyl analog also exhibits higher molecular weight (233.27 vs. 205.22 g/mol) and a larger calculated molar refractivity, consistent with its extended alkyl chain. These differences are practically relevant for analytical method development (e.g., GC injection temperature optimization, HPLC retention time prediction) and for distinguishing the compound from its lower homologs in quality control settings.

Physicochemical Profiling Chromatography Analytical Chemistry

Purity Benchmarking: Catalog Purity Data Support Reliable Procurement Specifications

CAS 1171768-45-8 is commercially available from multiple vendors with documented purity specifications: Combi-Blocks offers the compound at 95% purity (Catalog JA-5265) , MuseChem supplies it at ≥95% purity (Catalog L010050) , and MolCore lists it at NLT 98% . These multi-vendor purity data provide procurement teams with a verifiable quality baseline. In contrast, less common pyrazolyl-pyrimidinone analogs with non-standard alkyl substituents (e.g., branched or cycloalkyl variants) frequently lack multi-vendor purity documentation, increasing the risk of receiving material with uncharacterized impurity profiles that can confound biological assays.

Procurement Quality Assurance Compound Management

Fragment-Based Drug Discovery Relevance: 6-Propylpyrimidin-4(3H)-one Motif Is Validated in NAMPT Inhibitor Co-Crystal Structures

The 6-propylpyrimidin-4(3H)-one substructure present in CAS 1171768-45-8 is a recognized fragment in crystallographic studies. A closely related 2-[(2-fluorophenyl)amino]-6-propylpyrimidin-4(3H)-one fragment has been co-crystallized with human NAMPT (PDB ID: 5WI0) at 2.05 Å resolution, confirming that the 6-propylpyrimidin-4(3H)-one core can engage in well-defined binding interactions within a drug target active site [1]. This crystallographic precedent provides structural biology validation for the pyrimidinone-propyl motif, differentiating it from shorter-chain analogs (e.g., 6-methyl) that may exhibit altered binding poses or reduced shape complementarity in similar pockets. The 5-amino-3-methylpyrazole substituent adds hydrogen-bond donor/acceptor capacity not present in the NAMPT co-crystallized fragment, offering additional interaction potential.

Fragment-Based Drug Discovery Structural Biology NAMPT

Recommended Research and Procurement Application Scenarios for 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one (CAS 1171768-45-8)


Adenylyl Cyclase Type 1 (AC1) Inhibitor Lead Optimization and SAR Expansion

Investigators pursuing AC1 as a target for inflammatory or chronic pain should procure CAS 1171768-45-8 as a 6-propyl variant of the validated pyrazolyl-pyrimidinone AC1 inhibitor scaffold [1]. Systematic enzymatic and cellular testing of this compound alongside the 6-methyl and 6-ethyl congeners can quantify the impact of alkyl chain elongation on AC1 IC50, selectivity over AC8, and aqueous solubility, directly building on published SAR trends [1]. The multi-vendor availability at defined purity (≥95%) ensures reproducible starting material for dose-response experiments.

Fragment-Based Drug Discovery Campaigns Utilizing the 6-Propylpyrimidin-4(3H)-one Substructural Motif

The 6-propylpyrimidin-4(3H)-one substructure within CAS 1171768-45-8 is crystallographically validated as a binding element in the NAMPT active site (PDB 5WI0) [2]. Medicinal chemistry teams can employ this compound as a scaffold for fragment-growing strategies targeting NAMPT or other proteins with compatible hydrophobic pockets. The 5-amino-3-methylpyrazole moiety provides additional vectors for hydrogen bonding and π-stacking, enabling diversification of the core for structure-based design.

HIV-1 Integrase Inhibitor Discovery Based on the Pyrazolyl-Pyrimidinone Pharmacophore

The pyrazolyl-pyrimidinone chemotype has been computationally validated as a promising scaffold for HIV-1 integrase inhibition through QSAR modeling and molecular docking studies (best docked compounds achieving binding energies of -13.26 kcal/mol) [3]. CAS 1171768-45-8, with its distinct 6-propyl substitution, can be evaluated in integrase inhibition assays to determine whether the extended alkyl chain enhances binding affinity or alters resistance profiles relative to previously modeled analogs. Procurement of this specific analog enables direct testing of computational predictions.

Analytical Method Development and Reference Standard Qualification for Pyrazolyl-Pyrimidinone Analogs

CAS 1171768-45-8 possesses well-defined physicochemical properties (predicted BP 483.4±37.0 °C, MW 233.27 g/mol) and is available from multiple vendors at defined purity (95% to ≥98%) . These attributes make it suitable as a reference standard for developing HPLC, GC, or LC-MS methods aimed at separating and quantifying pyrazolyl-pyrimidinone analogs with varying alkyl chain lengths. Its distinct retention characteristics relative to the 6-methyl analog (MW 205.22, BP 481.7 °C) facilitate method validation and system suitability testing .

Quote Request

Request a Quote for 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.